N-[(furan-2-yl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Description
N-[(furan-2-yl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-14(2)13-25-20(28)16-7-3-4-8-17(16)26-18(23-24-21(25)26)9-10-19(27)22-12-15-6-5-11-29-15/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBXTMOJGVMCOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as furan-2-carboxylic acid hydrazide.
Synthesis of the triazoloquinazoline moiety: This involves the reaction of an appropriate quinazoline derivative with a triazole precursor under specific conditions.
Coupling of the furan and triazoloquinazoline units: This step involves the use of coupling reagents and catalysts to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazoloquinazoline moiety can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the triazoloquinazoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted furan and triazoloquinazoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
N-[(furan-2-yl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmaceuticals: It is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: This compound shares the furan ring and has similar biological activities.
5-Furan-2-yl-4H [1,2,4]triazole-3-thiol: Another compound with a furan ring and triazole moiety, showing similar chemical reactivity.
Uniqueness
N-[(furan-2-yl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is unique due to its combination of a furan ring, triazoloquinazoline moiety, and propanamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
N-[(furan-2-yl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a furan moiety and a triazoloquinazoline structure, which are known to impart various biological activities. The structural formula can be represented as follows:
Key Structural Components
| Component | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring |
| Triazoloquinazoline | A fused bicyclic structure |
| Propanamide Side Chain | Contributes to the compound's solubility and reactivity |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The furan and triazole rings facilitate π-π stacking interactions and hydrogen bonding with target proteins, influencing their activity.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act on specific receptors affecting signal transduction pathways.
In Vitro Studies
Recent studies have evaluated the compound's activity against several biological targets:
-
Cholinesterases : The compound demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating potential use in treating neurodegenerative diseases.
Enzyme IC50 (μM) AChE 10.4 BChE 9.9 - Anti-inflammatory Activity : The compound showed promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective potential of the compound in a mouse model of Alzheimer's disease. Results indicated significant improvement in cognitive function and reduction in amyloid plaque formation.
- Antimicrobial Activity : Another study assessed the antimicrobial properties against various bacterial strains, showing effective inhibition comparable to standard antibiotics.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of specific substituents on the furan and triazole rings for enhancing biological activity. Modifications to these groups can lead to significant changes in potency and selectivity for target enzymes.
Key Findings
- Substituent Effects : Electron-withdrawing groups on the furan ring enhance inhibitory activity against cholinesterases.
- Hydrophobic Interactions : The presence of hydrophobic side chains increases binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
